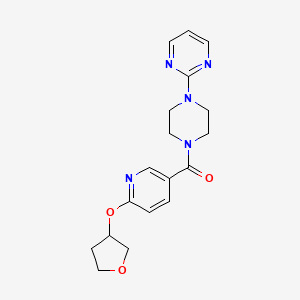

(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel chemical entity with a molecular formula of C20H25N5O. It has been studied for its potential anti-tubercular activity .

Synthesis Analysis

The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidinyl piperazine moiety attached to a pyridinyl methanone group via a tetrahydrofuran-3-yl ether linkage . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involved in its mechanism of action are not specified in the available literature.Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.科学的研究の応用

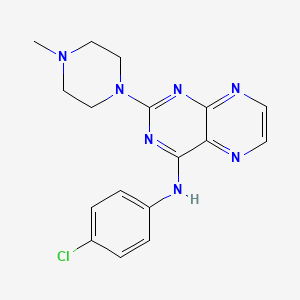

Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes

- Application : PF-00734200 is a potent DPP-4 inhibitor that progressed to phase 3 clinical trials for type 2 diabetes treatment . It effectively inhibits DPP-4, thereby increasing GLP-1 levels and improving glycemic control.

Oral Bioavailability and Selectivity

- Significance : Its low plasma protein binding and favorable pharmacokinetics make it a promising candidate for oral administration .

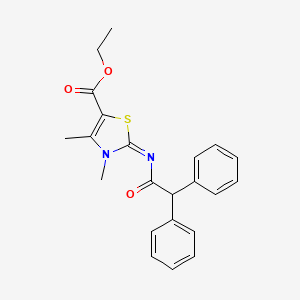

Derivatization Reagent for Carboxyl Groups on Peptides

- Application : PF-00734200 can be used as a derivatization reagent for carboxyl groups on peptides. This property is valuable during the spectrophotometric analysis of phosphopeptides .

Synthesis of PI3K/mTOR Inhibitors

- Synthetic Route : The compound’s synthetic routes have been employed to create PI3K/mTOR inhibitors with a thiopyrano [4,3-d] pyrimidine nucleus .

Crystal Structures and Heterocyclic Linkages

- Structural Insights : PF-00734200 forms salts containing linked pyridinium-piperazine heterocycles. The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .

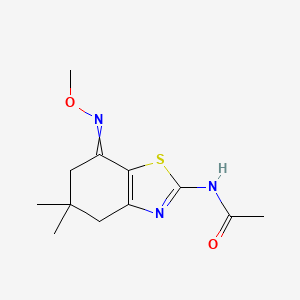

Metabolic Pathways and Elimination

作用機序

将来の方向性

The compound’s significant anti-tubercular activity suggests it may have potential for further development as a novel anti-tubercular agent . Future research could focus on elucidating its exact mechanism of action, optimizing its synthesis process, and conducting comprehensive safety and efficacy studies.

特性

IUPAC Name |

[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c24-17(14-2-3-16(21-12-14)26-15-4-11-25-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUQUQYLVWFHHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)

![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)

![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)